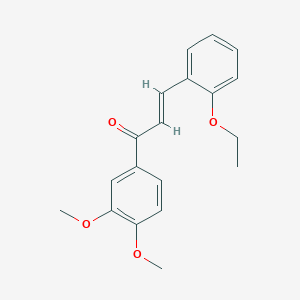

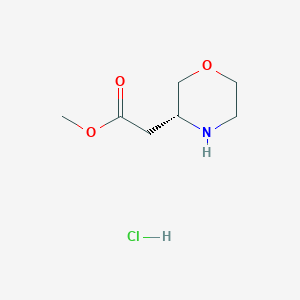

(R)-Methyl 2-(morpholin-3-yl)acetate HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

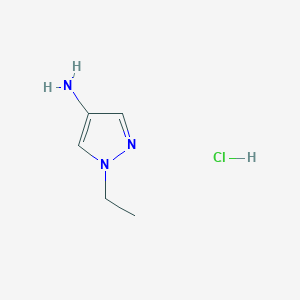

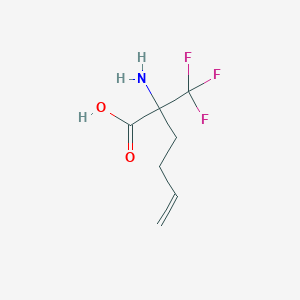

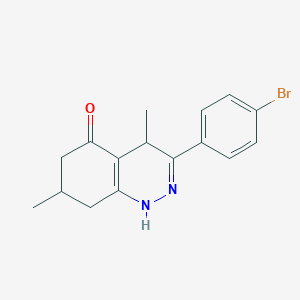

(R)-Methyl 2-(morpholin-3-yl)acetate HCl, also known as R-MMAE HCl, is a chiral, organometallic compound with a variety of potential applications in the fields of scientific research and lab experiments. R-MMAE HCl is a derivative of morpholine, and it has been studied for its ability to act as a chiral catalyst in asymmetric synthesis reactions. It is also used as a chiral ligand in asymmetric catalysis, and it has been researched for its potential application in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Morpholine Derivatives in Pharmacology

Morpholine derivatives are known for their broad spectrum of pharmaceutical applications. A review on piperazine and morpholine highlighted the recent developments in the synthesis of derivatives and their potent pharmacophoric activities (Mohammed et al., 2015). These compounds show significant promise in medicinal chemistry due to their structural versatility and the range of biological activities they can exhibit.

Another critical review emphasized the chemical and pharmacological interest in morpholine and pyrans derivatives, underscoring morpholine's role in the design of compounds with diverse pharmacological activities (Asif & Imran, 2019). This suggests that (R)-Methyl 2-(morpholin-3-yl)acetate HCl, by virtue of its morpholine moiety, could be of interest in the development of novel therapeutic agents.

Potential for Drug Development

The exploration of morpholine derivatives extends into their potential for drug development. The synthetic versatility of morpholine and its derivatives enables the creation of compounds with tailored pharmacological profiles. For example, research into the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel demonstrates the critical role of stereochemistry and morpholine in achieving desired biological activities (Saeed et al., 2017). This highlights the importance of structural elements such as those found in this compound for medicinal chemistry research.

Mecanismo De Acción

Target of Action

This compound is a chiral intermediate used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

As a chiral intermediate, it likely interacts with its targets to induce changes that contribute to the overall effect of the final pharmaceutical compound .

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may have good bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride . .

Propiedades

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONGJCTTJXALT-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)